2,4-dimethyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
2,4-dimethyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Mechanism of Action
Target of Action
Compounds containing imidazole and triazole moieties are known to exhibit a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, 1H-1,2,3-triazole effectively promotes the proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism .
Biochemical Pathways
Compounds containing imidazole and triazole moieties are known to interact with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Compounds containing imidazole and triazole moieties are generally known for their broad range of chemical and biological properties, which could influence their pharmacokinetic behavior .
Result of Action
Compounds containing imidazole and triazole moieties are known to exhibit a broad range of biological activities, suggesting that they may induce various molecular and cellular effects .
Action Environment
The biological activity of compounds containing imidazole and triazole moieties can be influenced by various factors, including ph, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Substitution Reactions: Introduction of the triazole and piperidine moieties is typically done through nucleophilic substitution reactions. For example, the triazole ring can be introduced via a click chemistry reaction between an alkyne and an azide.
Final Assembly: The final step involves the coupling of the triazole-piperidine moiety to the pyrimidine core, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The triazole ring can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and triazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO₄ (potassium permanganate) and CrO₃ (chromium trioxide).
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted piperidine or triazole derivatives.
Scientific Research Applications
2,4-dimethyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or infectious diseases.
Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for supramolecular assemblies.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethyl-6-{[1-(1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine: Lacks the methyl group on the triazole ring.
2,4-dimethyl-6-{[1-(1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine: Has a pyridine core instead of a pyrimidine core.
Uniqueness
The presence of both the triazole and piperidine moieties in 2,4-dimethyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine makes it unique compared to other similar compounds. These functional groups provide a unique combination of chemical reactivity and biological activity, making the compound versatile for various applications.
Properties
IUPAC Name |
[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-10-8-14(17-11(2)16-10)23-12-4-6-21(7-5-12)15(22)13-9-20(3)19-18-13/h8-9,12H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZSPLRXIYNUTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CN(N=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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